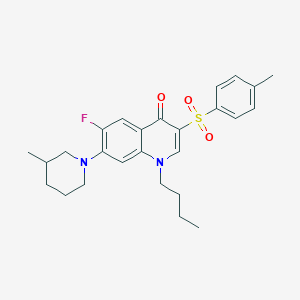

1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-tosylquinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions that may include nucleophilic addition, cyclization, and substitution reactions. A similar compound, 6-fluoro-4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines, was synthesized through a sequence of reactions starting from preformed aldimines, followed by nucleophilic addition of Grignard reagents and acid-mediated intramolecular cyclisation (Méndez & Kouznetsov, 2002). This process might share similarities with the synthesis of the target compound, highlighting the complex nature of synthesizing fluorinated quinoline derivatives.

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives reveals intricate details about their spatial arrangement and chemical reactivity. The synthesis and structural elucidation of compounds such as "aquabis[1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylato]zinc(II) dihydrate" provide insights into the coordination geometry and molecular interactions within similar compounds (Qi, Huang, & An, 2008). These analyses are crucial for understanding the chemical behavior and potential applications of such molecules.

Chemical Reactions and Properties

Fluorinated quinoline derivatives participate in a variety of chemical reactions, including cyclocondensation and aminofluorination, which are critical for their functionalization and application in various domains. For instance, a one-pot synthesis approach has been developed for fluorinated isoquinolines, showcasing the versatility of these compounds in chemical synthesis (Liu, Wu, Chen, & Liu, 2013).

科学的研究の応用

Synthesis of Fluorinated Heterocycles

- Experimental and Theoretical Studies : The synthesis of fluorinated heterocycles is crucial for pharmaceutical and agrochemical industries. A study detailed the synthesis of four types of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This process allows for the efficient synthesis of various fluorinated compounds, demonstrating synthetic versatility and potential application in drug development and agrochemical production (Wu et al., 2017).

Antimycobacterial Activities

- Novel Fluoroquinolones Against Mycobacterium tuberculosis : Research on novel 1-(cyclopropyl/2,4-difluorophenyl/t-butyl)-1,4-dihydro-6-fluoro-7-(sub secondary amino)-4-oxoquinoline-3-carboxylic acids demonstrated significant in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential of fluoroquinolone derivatives in treating tuberculosis and possibly other bacterial infections (Senthilkumar et al., 2009).

Antibacterial Agents

- Novel Antibacterial 8-chloroquinolone : A study introduced m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, leading to compounds with potent antibacterial activities against a broad spectrum of bacteria, including drug-resistant strains. This research opens avenues for developing new antibacterial agents with significant efficacy (Kuramoto et al., 2003).

特性

IUPAC Name |

1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-4-5-12-29-17-25(33(31,32)20-10-8-18(2)9-11-20)26(30)21-14-22(27)24(15-23(21)29)28-13-6-7-19(3)16-28/h8-11,14-15,17,19H,4-7,12-13,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXGUKCPHGFNGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B2486508.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(2,6-dimethylphenoxy)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2486517.png)

![Ethyl 2-[4-(cyanomethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate](/img/structure/B2486518.png)

![N-(4-methylcyclohexyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2486523.png)

![5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2486525.png)